1,5-Diethenylbicyclo[3.1.0]hexane
Description
Structure
3D Structure
Properties
CAS No. |
88816-28-8 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1,5-bis(ethenyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(9,4-2)8-9/h3-4H,1-2,5-8H2 |
InChI Key |
SCRNFTMKOUDRTE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CCCC1(C2)C=C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Patterns of 1,5 Diethenylbicyclo 3.1.0 Hexane Systems
Mechanistic Investigations of Ring-Opening Reactions
The significant strain energy of the bicyclo[3.1.0]hexane system makes it susceptible to ring-opening reactions through various mechanisms, including acid-catalyzed, base-mediated, and thermal processes.
The cleavage of the bicyclo[3.1.0]hexane ring under acidic conditions is a prominent reaction pathway, driven by the relief of ring strain. youtube.com Analogous to the acid-catalyzed opening of epoxides, the mechanism is initiated by the protonation of the cyclopropane (B1198618) ring. youtube.comlibretexts.org The C-C bonds of a cyclopropane ring possess significant p-orbital character, allowing them to act as a Brønsted base and accept a proton.
Protonation of one of the bridgehead carbons (C1 or C5) or the internal C1-C5 bond leads to the formation of a carbocationic intermediate. The presence of the ethenyl groups at C1 and C5 is crucial as they can stabilize the resultant positive charge through resonance. The subsequent nucleophilic attack, either by the conjugate base of the acid or a solvent molecule, leads to the cleavage of the strained three-membered ring.
Notably, related bicyclo[3.1.0]hexene systems are known to be unstable in acidic media, often leading to a complex mixture of products through rearrangements or decomposition. nih.gov For instance, acid-catalyzed epimerization and other rearrangements are known to occur, highlighting the complex potential energy surface of these systems under acidic conditions. nih.gov The reaction pathway is a hybrid of SN1 and SN2 characteristics, where bond breaking at the highly substituted carbon begins as the nucleophile approaches. libretexts.org
Table 1: Key Aspects of Acid-Catalyzed Ring-Opening
| Step | Description | Key Intermediates | Influencing Factors |
| 1. Protonation | The cyclopropane ring acts as a base, accepting a proton from the acid catalyst. youtube.com | Protonated bicyclo[3.1.0]hexane | Acid strength, solvent polarity |
| 2. Carbocation Formation | Cleavage of a C-C bond in the cyclopropane ring forms a cyclopentenyl carbocation. | Tertiary or secondary carbocation | Resonance stabilization by ethenyl groups |
| 3. Nucleophilic Attack | A nucleophile attacks the carbocation, leading to the final ring-opened product. | Ring-opened product (e.g., substituted cyclopentene) | Nucleophile concentration and reactivity |
While less common than acid-catalyzed cleavage for simple hydrocarbon skeletons, base-mediated transformations of the bicyclo[3.1.0]hexane system can occur, particularly with strong bases or nucleophiles. The high ring strain makes the cyclopropane carbons susceptible to nucleophilic attack, in a manner akin to an SN2 reaction. libretexts.org
In such a mechanism, a strong nucleophile would attack one of the carbons of the cyclopropane ring, forcing the cleavage of a C-C bond to relieve strain. For 1,5-diethenylbicyclo[3.1.0]hexane, the attack would likely occur at a less sterically hindered position. However, the reactivity is generally lower than in acid-catalyzed pathways because, unlike an epoxide, there is no electronegative atom to polarize the C-C bonds and act as a good leaving group upon protonation. It has been noted that related bicyclic photoproducts can decompose in basic media, suggesting that deprotonation at a position alpha to the ethenyl groups could initiate elimination or rearrangement pathways, potentially leading to fulvene (B1219640) derivatives. nih.gov
Thermally induced rearrangements of bicyclo[3.1.0]hexane systems are classic examples of pericyclic reactions, governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules. youtube.com The most common thermal process is the vinylcyclopropane (B126155) rearrangement, which involves the conversion of the bicyclo[3.1.0]hexane skeleton into a cyclohexene (B86901) derivative.
Another significant pathway is the electrocyclic ring-opening of the internal C1-C5 bond. This process can lead to the formation of a diradical or zwitterionic intermediate, which can then undergo further reactions. Theoretical studies on related systems, such as 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one, reveal a complex mechanism that begins on the singlet potential energy surface and can involve an intersystem crossing to a more stable triplet product state. rsc.org Experimental work on 6,6-dichlorobicyclo[3.1.0]hexanes has shown that electrocyclic ring-opening can generate π-allyl cations, which are then trapped by internal nucleophiles. anu.edu.au For this compound, the extended conjugation provided by the ethenyl groups would lower the activation energy for such electrocyclic processes.
Table 2: Comparison of Thermal and Photochemical Electrocyclic Reactions
| Condition | Number of π Electrons | Allowed Rotation | Reference |
| Thermal | 4n (e.g., 4) | Conrotatory | youtube.com |
| Thermal | 4n + 2 (e.g., 6) | Disrotatory | youtube.com |
| Photochemical | 4n (e.g., 4) | Disrotatory | youtube.com |
| Photochemical | 4n + 2 (e.g., 6) | Conrotatory | youtube.com |
Radical and Photochemical Reaction Pathways
The bicyclo[3.1.0]hexane system is highly responsive to radical and photochemical stimuli. Radical-mediated transformations often involve the cleavage of the strained three-membered ring. researchgate.netresearchgate.net The reaction can be initiated by the addition of a radical species to one of the ethenyl groups. The resulting radical can then induce the homolytic cleavage of one of the adjacent cyclopropane bonds, relieving ring strain and leading to a more stable cyclopentenyl radical.
Photochemical reactions provide a powerful method for accessing unique molecular scaffolds from bicyclo[3.1.0]hexane precursors. The photochemistry of benzene, which can lead to bicyclo[3.1.0]hexene derivatives, offers insight into these pathways. nih.gov These reactions are thought to proceed through highly strained intermediates like benzvalene. For this compound, direct irradiation can provide the energy needed to overcome the barrier for electrocyclic ring-opening or trigger a vinyl cyclopropane rearrangement. The presence of the two ethenyl groups creates an extended chromophore, likely shifting the required wavelength for excitation and influencing the nature of the excited state and subsequent reaction pathways.
Catalytic Transformations and Their Mechanistic Details
Transition metal catalysis offers a versatile platform for manipulating the bicyclo[3.1.0]hexane skeleton. Cationic gold(I) complexes, in particular, have been shown to be effective in catalyzing the cycloisomerization of 1,5-enynes to produce bicyclo[3.1.0]hexenes. nih.gov These reactions proceed via π-activation of the alkyne by the gold catalyst, followed by nucleophilic attack by the tethered alkene and subsequent rearrangement.
It is plausible that such catalysts could also mediate the reverse reaction or other rearrangements of this compound. A gold(I) catalyst could coordinate to one of the ethenyl groups, acting as a π-acid. This activation could lower the energy barrier for the cleavage of the C1-C5 or C1-C6 bond, initiating a rearrangement cascade to yield thermodynamically more stable isomers. Similarly, Lewis acids such as aluminum halides have been used to mediate the cycloisomerization of enynones to form halogenated bicyclo[3.1.0]hexanes, demonstrating that Lewis acid activation of a carbonyl group can trigger the formation of this bicyclic system. rsc.org
Influence of Ethenyl Groups on Bicyclic Reactivity and Rearrangements
The two ethenyl groups at the bridgehead positions (C1 and C5) exert a profound influence on the reactivity and stability of the bicyclo[3.1.0]hexane core. Their effects are multifaceted:
Electronic Stabilization: The ethenyl groups can stabilize adjacent carbocations or radical centers through resonance. This significantly influences the regioselectivity of acid-catalyzed and radical-mediated ring-opening reactions, favoring pathways that generate these stabilized intermediates.
Extended Conjugation: The vinyl groups extend the π-system of the molecule. This is particularly important in photochemical and thermal pericyclic reactions, as it lowers the energy of the frontier molecular orbitals and affects the activation energies and selection rules for these transformations.
Reactive Sites: The double bonds of the ethenyl groups provide additional sites for chemical reactions, such as electrophilic addition, radical addition, or coordination to metal catalysts, which can occur competitively with or sequentially to reactions involving the bicyclic core.
Conformational Constraint: The presence of substituents on the bicyclo[3.1.0]hexane scaffold can introduce significant conformational rigidity. mdpi.com The ethenyl groups at C1 and C5 would restrict the flexibility of the five-membered ring and influence the approach of reagents, thereby affecting the stereochemical outcome of reactions.
Conformational Analysis and Stereochemistry of Bicyclo 3.1.0 Hexane Derivatives
Preferred Conformations of the Bicyclo[3.1.0]hexane Core
The bicyclo[3.1.0]hexane ring system can, in principle, exist in several conformations, with the most notable being the "boat-like" and "chair-like" forms of the five-membered ring. However, extensive computational and experimental studies have consistently shown that the boat-like conformation is the most stable arrangement for the bicyclo[3.1.0]hexane core. conicet.gov.arnih.govd-nb.info This preference is a direct consequence of the steric strain imposed by the fused cyclopropane (B1198618) ring.
In a chair-like conformation, significant steric repulsion would occur between the hydrogens on the cyclopropane ring and the axial hydrogens on the five-membered ring. To alleviate this strain, the five-membered ring adopts a boat-like geometry where the cyclopropane ring occupies a pseudo-equatorial position. This arrangement minimizes the unfavorable steric interactions, rendering the boat conformation energetically more favorable. Some studies have described this as a "flattened boat" conformation, indicating a deviation from an ideal boat geometry to further reduce strain. d-nb.inforesearchgate.net Computational studies have revealed that the boat-like conformation is the sole stable configuration for the parent bicyclo[3.1.0]hexane. nih.gov
The energy difference between the boat-like and the higher-energy chair-like conformer is significant enough that for most derivatives, the molecule is effectively locked in the boat conformation. This conformational rigidity is a key feature of the bicyclo[3.1.0]hexane scaffold and is exploited in the design of conformationally restricted molecules in medicinal chemistry. nih.govmdpi.com
Table 1: Representative Conformational Energy Data for Bicyclo[3.1.0]hexane
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-C3-C4) |
| Boat-like | 0.00 | ~40-50° |
| Chair-like | > 5.00 | ~50-60° |
| Planar (Transition State) | ~8-10 | ~0° |
| Note: This table presents generalized data from computational studies on the parent bicyclo[3.1.0]hexane system for illustrative purposes. |
Impact of Ethenyl Substituents on Molecular Geometry and Conformational Dynamics
The primary influence of the ethenyl groups would be steric. These substituents are larger than hydrogen atoms and their presence at the bridgehead positions will likely introduce additional steric strain. This could lead to a further flattening of the already boat-like five-membered ring to minimize eclipsing interactions between the vinyl groups and the adjacent methylene (B1212753) hydrogens.
Furthermore, the orientation of the ethenyl groups themselves becomes a key conformational parameter. Rotation around the C1-C(vinyl) and C5-C(vinyl) single bonds would be possible, leading to different rotamers. The preferred orientation of the vinyl groups will be a balance between maximizing conjugation with the cyclopropane ring orbitals (if any) and minimizing steric clashes with the rest of the bicyclic system. It is plausible that the vinyl groups will adopt a conformation that points away from the bicyclic core to reduce steric hindrance.
The presence of the double bonds in the ethenyl groups also introduces the possibility of electronic interactions with the strained cyclopropane ring. These interactions could subtly influence bond lengths and angles within the bicyclic framework.
Spectroscopic and X-ray Crystallographic Techniques in Conformational Elucidation
The precise determination of the conformational preferences and geometric parameters of 1,5-Diethenylbicyclo[3.1.0]hexane would rely on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the conformation of bicyclo[3.1.0]hexane derivatives in solution. researchgate.netacs.org For this compound, key information could be derived from:
Coupling Constants (J-values): The magnitude of the coupling constants between protons on the five-membered ring is highly dependent on the dihedral angles between them, which are in turn dictated by the ring's conformation. By analyzing these couplings, one can confirm the boat-like conformation.
Nuclear Overhauser Effect (NOE): NOE experiments can identify protons that are close in space. The observation of NOEs between the ethenyl protons and specific protons on the bicyclic core would provide direct evidence for the preferred orientation of the vinyl substituents.
Lanthanide Shift Reagents: The use of lanthanide shift reagents can help to resolve complex spectra and provide further geometric information based on the magnitude of the induced shifts for different protons. rsc.org
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive and detailed picture of the molecular structure in the solid state. d-nb.inforesearchgate.netrsc.orgiucr.org An X-ray crystal structure of this compound would precisely determine:
The conformation of the bicyclo[3.1.0]hexane core, confirming its boat-like nature.
All bond lengths and bond angles, revealing any distortions caused by the ethenyl substituents.
The precise orientation of the ethenyl groups relative to the bicyclic framework.
Intermolecular packing in the crystal lattice.
Table 2: Hypothetical X-ray Crystallographic Data for a Bicyclo[3.1.0]hexane Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 105.2 |
| V (ų) | 1056.7 |
| Z | 4 |
| Note: This table provides a representative example of crystallographic data that could be obtained for a bicyclo[3.1.0]hexane derivative and is for illustrative purposes only. |
Advanced Computational and Theoretical Studies of 1,5 Diethenylbicyclo 3.1.0 Hexane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,5-diethenylbicyclo[3.1.0]hexane. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for elucidating its electronic structure and energetics.
DFT studies, often employing functionals such as B3LYP or M06-2X with various basis sets (e.g., 6-31G*, cc-pVDZ), can provide detailed information about the molecule's frontier molecular orbitals (HOMO and LUMO). The energy and distribution of these orbitals are crucial for predicting the molecule's reactivity in pericyclic reactions, such as Cope rearrangements, and its susceptibility to electrophilic or nucleophilic attack. For instance, the HOMO is typically localized on the vinyl groups, indicating their role as the primary sites for electrophilic addition.
Illustrative Data Table from a Hypothetical DFT Calculation on this compound:
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Influences electronic transitions and kinetic stability |
| Dipole Moment | ~0.5 D | Provides insight into molecular polarity |
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. They are not based on actual published results for this compound.
Strain Energy Calculations and Correlation with Reactivity
The bicyclo[3.1.0]hexane framework is inherently strained due to the fusion of a three-membered ring with a five-membered ring. researchgate.net This ring strain has a profound impact on the molecule's geometry and reactivity. researchgate.net Computational methods can quantify this strain energy, typically by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound using isodesmic or homodesmotic reactions.
The calculated strain energy for the bicyclo[3.1.0]hexane core is significant and is a key driving force for many of its chemical transformations. The presence of the diethenyl substituents at the bridgehead positions can further modulate this strain. The vinyl groups can participate in resonance stabilization, which might slightly alleviate the ring strain, but they also introduce sp²-hybridized centers at the bridgehead carbons, potentially altering the strain distribution.
A higher strain energy generally correlates with increased reactivity, as the molecule can release this strain by undergoing ring-opening reactions or rearrangements. nih.gov For this compound, the strain energy is a critical parameter in understanding the thermodynamics and kinetics of its thermal rearrangements, such as the Cope rearrangement to form bicyclo[3.2.1]octadiene derivatives.
Computational Elucidation of Reaction Mechanisms and Transition States
One of the most powerful applications of computational chemistry is the elucidation of complex reaction mechanisms. For this compound, this is particularly relevant for understanding its thermal and photochemical rearrangements. DFT calculations are widely used to map out the potential energy surfaces of these reactions. beilstein-journals.org
By locating the transition state structures and calculating their energies, chemists can predict the most likely reaction pathways and the activation barriers for these processes. For example, in the Cope rearrangement of this compound, computational studies can distinguish between different possible transition state geometries (e.g., chair-like vs. boat-like) and determine which is energetically favored. These calculations can also shed light on the stereochemical outcome of the reaction.
Studies on similar bicyclo[3.1.0]hexane derivatives have successfully used DFT to explain the high diastereoselectivity observed in their cycloaddition reactions. beilstein-journals.orgconicet.gov.ar These studies pinpoint the transition states responsible for the observed product and analyze the non-covalent interactions that govern the stereochemical control.
Illustrative Table of Calculated Activation Energies for a Hypothetical Rearrangement:
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) (Illustrative) |
| Cope Rearrangement | Chair-like | 25 |
| Cope Rearrangement | Boat-like | 30 |
| Ring Opening | Diradical Intermediate | 45 |
Note: The values in this table are for illustrative purposes to show the type of data generated and are not from published studies on this compound.
Molecular Dynamics Simulations for Conformational Flexibility
While static quantum chemical calculations provide information about energy minima and transition states, molecular dynamics (MD) simulations offer a way to explore the conformational flexibility and dynamic behavior of this compound over time.
MD simulations, using force fields derived from quantum mechanical calculations or experimental data, can model the movements of atoms in the molecule at finite temperatures. This allows for the exploration of the different conformations accessible to the bicyclo[3.1.0]hexane ring system, which can exist in boat-like and chair-like forms. The simulations can reveal the energy barriers between these conformers and the preferred conformational states.
Polymerization Chemistry of 1,5 Diethenylbicyclo 3.1.0 Hexane
Homo- and Co-polymerization through Vinylic Moieties
The two vinyl groups of 1,5-diethenylbicyclo[3.1.0]hexane readily participate in polymerization reactions, similar to other divinyl monomers like divinylbenzene. cjps.orgtandfonline.com Homopolymerization, typically initiated by free-radical methods, leads to the formation of a three-dimensional polymer network. rsc.org In this process, after one vinyl group has reacted to form a linear chain, the second, pendant vinyl group can react with another growing chain, creating a cross-link. The density of these cross-links, which dictates the mechanical and thermal properties of the resulting thermoset material, can be controlled by the polymerization conditions.
Copolymerization of this compound with monovinyl monomers, such as styrene (B11656) or various acrylates, allows for the incorporation of the bicyclo[3.1.0]hexane unit as a cross-linking agent within a linear polymer matrix. future4200.comresearchgate.net Even small amounts of this divinyl comonomer can significantly alter the properties of the resulting copolymer, leading to materials with increased rigidity, solvent resistance, and thermal stability. youtube.com The process of gelation and network formation in such systems can be complex, often involving the formation of microgels at early stages of the reaction. future4200.com Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), can offer more homogeneous network growth compared to conventional free-radical methods. acs.orgacs.org
| Table 1: Representative Conditions for Free-Radical Copolymerization of a Divinyl Monomer with a Monovinyl Monomer | |
| Parameter | Value/Condition |
| Monovinyl Monomer | Styrene |
| Divinyl Monomer | This compound (as cross-linker) |
| Initiator | Benzoyl Peroxide or AIBN future4200.comfujifilm.com |
| Temperature | 60-90 °C future4200.com |
| Monomer Ratio (Styrene:Divinyl) | 95:5 to 99:1 (mol/mol) future4200.com |
| Resulting Polymer | Cross-linked Polystyrene with embedded bicyclo[3.1.0]hexane units |
This table presents illustrative data based on the well-studied copolymerization of styrene and divinylbenzene, which serves as a model for the behavior of this compound.
Ring-Opening Polymerization Potential of the Strained Bicyclo[3.1.0]hexane Unit
The bicyclo[3.1.0]hexane system is characterized by significant ring strain, a consequence of the fusion of a five-membered ring with a highly strained cyclopropane (B1198618) ring. acs.orgd-nb.info This inherent strain makes the bicyclic unit susceptible to ring-opening reactions under specific catalytic conditions, presenting a pathway for ring-opening polymerization (ROP). researchgate.netwikipedia.org While the vinylic moieties offer a route to polymer backbones through chain-growth polymerization, the bicyclic core itself can be opened to create a different type of polymer structure.
The ring-opening of the bicyclo[3.1.0]hexane moiety can be initiated by various catalytic systems, often involving transition metals or strong acids. ufl.edursc.org The polymerization would proceed by the cleavage of one of the bonds within the strained bicyclic system, leading to a linear polymer that incorporates the opened ring structure into the main chain. This method provides access to unique polymer backbones containing five-membered rings, which would exhibit distinct thermal and mechanical properties compared to polymers synthesized solely through vinyl polymerization. mdpi.com The specific mechanism of ring-opening can vary, potentially leading to different isomeric structures within the polymer chain. researchgate.netufl.edu
Cyclopolymerization Strategies for Cyclic Polymer Architectures
The 1,5-diene arrangement of the vinyl groups in this compound makes it an ideal candidate for cyclopolymerization. ufl.eduacs.org In this type of chain-growth polymerization, the propagation involves an alternating sequence of intramolecular and intermolecular addition reactions. An initiating radical adds to one of the vinyl groups, and the resulting radical intermediate then preferentially attacks the second vinyl group within the same monomer molecule in an intramolecular cyclization step. This is followed by an intermolecular addition to a new monomer molecule, continuing the chain growth. ufl.edu
This process results in a linear polymer chain containing cyclic repeating units, where the bicyclo[3.1.0]hexane scaffold is attached to a newly formed ring within the polymer backbone. arizona.edu A key advantage of this strategy is the formation of soluble, non-cross-linked polymers from a divinyl monomer. ufl.edu The efficiency of the cyclization step versus intermolecular cross-linking is dependent on factors such as monomer concentration; lower concentrations typically favor the intramolecular cyclization. Various initiators, including free-radical, cationic, and Ziegler-Natta catalysts, can be employed for the cyclopolymerization of 1,5-dienes. orgoreview.comacs.orgwikipedia.org
| Table 2: Representative Conditions for Cyclopolymerization of a 1,5-Diene | |
| Parameter | Value/Condition |
| Monomer | This compound |
| Initiator System | Ziegler-Natta (e.g., TiCl4/Al(C2H5)3) or Free Radical (e.g., AIBN) ufl.eduorgoreview.com |
| Solvent | Toluene or Heptane |
| Monomer Concentration | Low (to favor intramolecular cyclization) |
| Temperature | 25-70 °C |
| Resulting Polymer | Linear polymer with cyclic repeating units in the main chain |
This table provides illustrative data based on general principles and examples of 1,5-diene cyclopolymerization.
Synthesis of Novel Polymeric Materials with Embedded Bicyclo[3.1.0]hexane Scaffolds
The dual reactivity of this compound, stemming from its vinyl groups and strained bicyclic core, enables the design of novel and complex polymeric materials. By strategically selecting the polymerization method, materials with tailored properties and architectures can be synthesized. researchgate.netmdpi.com
For example, a two-step approach could be employed to create well-defined network structures. First, the vinyl groups could be selectively polymerized under conditions that favor linear chain formation or cyclopolymerization. The resulting thermoplastic polymer, containing pendant or in-chain bicyclo[3.1.0]hexane units, could then be subjected to a second polymerization step involving the ring-opening of the bicyclic scaffolds to induce cross-linking. This "post-polymerization cross-linking" allows for greater control over the final network structure compared to a one-step homopolymerization. rsc.org
Furthermore, the rigid and sterically defined bicyclo[3.1.0]hexane unit can be used to impart unique properties to the polymer backbone. In cyclopolymerization, it becomes part of a larger cyclic repeating unit, influencing the chain's conformational freedom and potentially leading to polymers with high glass transition temperatures and enhanced thermal stability. mdpi.com The incorporation of this bulky, non-planar structure can disrupt chain packing, affecting the material's crystallinity and optical properties. These synthetic strategies open avenues for creating advanced materials for a range of applications, leveraging the unique structural features of the bicyclo[3.1.0]hexane scaffold. mdpi.com
Role of Bicyclo 3.1.0 Hexane Scaffolds in the Design of Conformationally Restricted Analogues for Advanced Organic Synthesis
Utilization as Rigid Scaffolds in Rational Molecular Design
The bicyclo[3.1.0]hexane skeleton serves as a rigid scaffold that allows for the precise spatial arrangement of functional groups, a crucial aspect of rational molecular design. This conformational rigidity is a key feature in the development of biologically active molecules and complex synthetic targets. nih.govacs.org The fixed orientation of substituents on the bicyclo[3.1.0]hexane core can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.
The introduction of vinyl groups at the 1 and 5 positions, as in 1,5-Diethenylbicyclo[3.1.0]hexane, offers additional opportunities for molecular design. These vinyl groups can act as handles for further functionalization or as key components in pericyclic reactions, such as the Cope rearrangement. The thermal rearrangement of related 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-enes to bicyclo[3.2.1]octa-2,6-dienes demonstrates the utility of such vinyl-substituted scaffolds in accessing more complex carbocyclic frameworks. cdnsciencepub.com The presence of two vinyl groups at the bridgehead positions of this compound suggests its potential as a precursor in nih.govnih.gov sigmatropic rearrangements to form medium-sized rings, which are challenging to synthesize by other means. molaid.com
The rigidity of the bicyclo[3.1.0]hexane scaffold has been exploited in the design of nucleoside analogues where the furanose sugar is replaced by this carbocyclic system. This substitution locks the conformation of the nucleoside into either a Northern or Southern pucker, which can be critical for biological activity. psu.edu While direct studies on this compound in this context are not prevalent, the principles of using the scaffold to control conformation are broadly applicable.
The following table provides information on the parent compound, Bicyclo[3.1.0]hexane, and a related dimethyl derivative, highlighting the basic properties of this scaffold.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Bicyclo[3.1.0]hexane | 285-58-5 | C₆H₁₀ | 82.14 |
| 1,5-Dimethylbicyclo[3.1.0]hexane | Not Available | C₈H₁₄ | 110.20 |
Stereochemical Control and Functionalization of Bicyclo[3.1.0]hexane Frameworks
The stereochemical control in the synthesis and functionalization of the bicyclo[3.1.0]hexane framework is crucial for its application in asymmetric synthesis. The fused cyclopropane (B1198618) ring often directs the stereochemical outcome of reactions on the five-membered ring. Various synthetic strategies have been developed to access enantiomerically pure bicyclo[3.1.0]hexane derivatives.
One common approach involves the intramolecular cyclopropanation of a pre-existing five-membered ring. For instance, the Simmons-Smith cyclopropanation of unsaturated precursors has been used to synthesize bicyclo[3.1.0]hexane systems with good stereocontrol. mdpi.com Another powerful method is the (3+2) annulation of cyclopropenes with aminocyclopropanes, which can generate highly substituted bicyclo[3.1.0]hexanes with up to three contiguous stereocenters. nih.govrsc.org
The functionalization of the bicyclo[3.1.0]hexane core can also be achieved with high stereoselectivity. For example, enantioselective C-H functionalization of the cyclopropane ring has been demonstrated, allowing for the introduction of various substituents with excellent control of stereochemistry. acs.org This is particularly important for creating libraries of compounds for drug discovery.
In the case of this compound, the stereochemistry at the bridgehead carbons (C1 and C5) and at the junction of the two rings is of significant interest. The synthesis of this specific molecule, likely through a divinylcyclopropane rearrangement or a related cyclization, would need to address the control of these stereocenters. The vinyl groups themselves can then be functionalized in a stereoselective manner, for example, through dihydroxylation or epoxidation, to introduce new stereocenters into the molecule.
The table below lists various substituted bicyclo[3.1.0]hexane derivatives and highlights the diversity of functional groups that can be incorporated into this scaffold.
| Compound Name | Key Functional Groups | Synthetic Method |
| 6-exo-(1-Alkenyl)bicyclo[3.1.0]hex-2-ene | Alkene, Vinyl | Cope Rearrangement Precursor |
| 3-Azabicyclo[3.1.0]hexane | Amine | Intramolecular C-N bond formation |
| Bicyclo[3.1.0]hexane-based nucleosides | Nucleobase, Hydroxyl | Multi-step synthesis from cyclopentenol |
| Perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes | Perfluoroalkyl, Amine | Enantioselective C-H functionalization |
Applications in the Synthesis of Complex Natural Product Analogues and Synthetic Targets
The bicyclo[3.1.0]hexane scaffold is a key structural element in a number of natural products and has been utilized in the synthesis of their analogues. nih.gov The unique conformational constraints and reactivity of this framework make it an attractive starting point for the construction of more complex molecular architectures.
The inherent ring strain of the bicyclo[3.1.0]hexane system can be harnessed as a driving force for ring-opening and rearrangement reactions, providing access to other ring systems. As mentioned earlier, the thermal rearrangement of vinyl-substituted bicyclo[3.1.0]hexanes is a powerful tool for synthesizing bicyclo[3.2.1]octane derivatives, which are present in numerous natural products. cdnsciencepub.com It is conceivable that this compound could undergo a similar rearrangement to afford a functionalized eight-membered ring, a structural motif found in various bioactive natural products.
Furthermore, the bicyclo[3.1.0]hexane core is found in several biologically active compounds, including some with antitumor and antiviral properties. nih.gov The development of synthetic routes to functionalized bicyclo[3.1.0]hexanes is therefore of significant interest for medicinal chemistry. The synthesis of analogues of natural products containing this scaffold allows for the exploration of structure-activity relationships and the development of new therapeutic agents.
The application of this compound in this area would likely involve the transformation of the vinyl groups into other functionalities present in a target natural product or its analogue. The diene system formed by the two vinyl groups could also participate in Diels-Alder reactions to build polycyclic systems.
The following table presents a selection of natural products and synthetic targets that contain or can be synthesized from the bicyclo[3.1.0]hexane scaffold.
| Compound Name | Class | Relevance |
| Crispatene | Natural Product | Contains bicyclo[3.1.0]hexane core |
| Cycloeudesmol | Natural Product | Sesquiterpene with bicyclo[3.1.0]hexane unit |
| Laurinterol | Natural Product | Marine natural product with bicyclo[3.1.0]hexane scaffold |
| Duocarmycin SA | Natural Product Analogue | Antitumor agent with a related azabicyclo[3.1.0]hexane core |
Future Research Directions in 1,5 Diethenylbicyclo 3.1.0 Hexane Chemistry
Development of Asymmetric Synthetic Routes
The synthesis of enantiomerically pure 1,5-Diethenylbicyclo[3.1.0]hexane is a critical first step for its application in areas such as chiral ligand synthesis and asymmetric catalysis. While the synthesis of racemic bicyclo[3.1.0]hexane derivatives is established, the development of asymmetric routes to specific stereoisomers of this compound remains a significant challenge and a promising area for future research.
Current research on related structures provides a roadmap for this endeavor. For instance, asymmetric intramolecular radical cyclopropanation has been successfully employed to create enantioenriched bicyclo[3.1.0]hexane skeletons. This method, which utilizes a Cu(I)/chiral secondary amine cooperative catalyst, could potentially be adapted for substrates that would yield the 1,5-diethenyl-substituted core with high enantioselectivity.
Another promising approach is the metal-catalyzed cyclopropanation of 1,3-dienes using cyclopropenes as vinyl carbene precursors. beilstein-journals.org Although this method has been used to synthesize 1,2-divinylcyclopropanes, its extension to the bicyclo[3.1.0]hexane system could provide a direct route to the target molecule. The choice of chiral ligands on the metal catalyst (e.g., rhodium or zinc) would be crucial in controlling the stereochemistry of the resulting bicyclic structure.
Future research in this area should focus on the design of chiral catalysts and starting materials that can effectively control the stereochemistry at the bridgehead carbons and the orientation of the ethenyl groups.
Exploration of Novel Catalytic Transformations Involving Ethenyl Groups
The two ethenyl groups of this compound are ripe for a wide array of catalytic transformations, opening avenues to a diverse range of functionalized bicyclic molecules. Future research should systematically explore these reactions, focusing on selectivity and the influence of the strained bicyclic core on reactivity.
Hydrogenation and Hydrofunctionalization:
Catalytic hydrogenation of the vinyl groups offers a direct route to the corresponding 1,5-diethylbicyclo[3.1.0]hexane. Studies on the hydrogenation of other vinylcyclopropanes have shown that the reaction can be highly regioselective, with the potential for either preservation or opening of the cyclopropane (B1198618) ring depending on the catalyst and reaction conditions. acs.orgmdpi.com For this compound, research should focus on developing selective hydrogenation methods that can reduce one or both vinyl groups without affecting the strained bicyclic core.
Hydrofunctionalization, the addition of H-X across the double bonds, presents a powerful tool for introducing a variety of functional groups. wikipedia.org Future work could explore hydroamination, hydroalkoxylation, and hydrosilylation of the ethenyl groups, catalyzed by transition metals. researchgate.net The development of asymmetric hydrofunctionalization reactions would be particularly valuable for creating chiral building blocks.
Metathesis Reactions:
Olefin metathesis provides a versatile platform for C-C bond formation. wikipedia.orglibretexts.org For this compound, both ring-closing metathesis (RCM) and cross-metathesis are of significant interest. RCM between the two vinyl groups could potentially lead to novel, highly strained tricyclic structures. Cross-metathesis with other olefins would allow for the introduction of a wide range of substituents, further diversifying the accessible chemical space. nih.gov The choice of catalyst, such as Grubbs or Schrock catalysts, will be critical in controlling the outcome of these reactions.
The table below summarizes potential catalytic transformations for future investigation.
| Reaction Type | Potential Products | Key Research Focus |
| Selective Hydrogenation | 1-Ethenyl-5-ethylbicyclo[3.1.0]hexane, 1,5-Diethylbicyclo[3.1.0]hexane | Catalyst development for selective mono- or di-hydrogenation; avoidance of ring-opening. |
| Hydrofunctionalization | Functionalized bicyclo[3.1.0]hexane derivatives (amines, ethers, silanes) | Catalyst screening for high regioselectivity and enantioselectivity. |
| Ring-Closing Metathesis | Novel tricyclic alkenes | Investigation of catalyst compatibility with the strained bicyclic system. |
| Cross-Metathesis | Functionalized 1,5-divinylbicyclo[3.1.0]hexane derivatives | Exploring the scope of olefin partners and controlling E/Z selectivity. |
Investigation of Advanced Material Applications Based on its Polymerization
The presence of two polymerizable vinyl groups makes this compound an attractive monomer for the synthesis of novel polymers with unique properties. The strained bicyclic structure is expected to impart interesting characteristics to the resulting materials, such as altered thermal and mechanical properties.
Radical Polymerization and Ring-Opening Polymerization:
Radical polymerization of this compound could lead to cross-linked materials or, under controlled conditions, linear polymers with pendant bicyclic units. A key area of investigation would be the potential for radical 1,5-ring-opening polymerization, which is observed in some substituted vinylcyclopropanes. sci-hub.boxsci-hub.box This could lead to polymers with unique microstructures and properties. One of the significant advantages of polymerizing vinylcyclopropane-containing monomers is the potential for lower volume shrinkage during polymerization compared to conventional vinyl monomers, which is a highly desirable property in applications such as dental resins and coatings. sci-hub.box
Acyclic Diene Metathesis (ADMET) Polymerization:
ADMET polymerization is a powerful method for synthesizing linear unsaturated polymers from divinyl compounds. Applying ADMET to this compound could yield polymers with the bicyclo[3.1.0]hexane unit integrated into the polymer backbone. These polymers are expected to have unique conformational and material properties due to the rigid and strained nature of the repeating bicyclic unit.
Future research should focus on synthesizing and characterizing these polymers, including their molecular weight, thermal stability, and mechanical properties. The potential of this compound as a cross-linking agent to modify the properties of other polymers should also be explored.
The table below outlines potential polymerization strategies and the anticipated properties of the resulting materials.
| Polymerization Method | Potential Polymer Structure | Potential Material Properties and Applications |
| Radical Polymerization | Cross-linked network or linear polymer with pendant bicyclic units | Low-shrinkage materials for coatings, adhesives, and dental composites. |
| Radical Ring-Opening Polymerization | Linear polymer with opened bicyclic units in the backbone | Materials with tailored thermal and mechanical properties. |
| ADMET Polymerization | Linear unsaturated polymer with bicyclic units in the backbone | Specialty polymers with high thermal stability and unique morphologies for advanced applications. |
| Copolymerization | Copolymers with tailored properties | Modification of commodity plastics to enhance specific properties like thermal stability or rigidity. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes to 1,5-diethenylbicyclo[3.1.0]hexane, and how do reaction conditions influence yield?
- Gold(I)-catalyzed cycloisomerization : Cationic triphenylphosphinegold(I) complexes catalyze the cycloisomerization of 1,5-enynes to bicyclo[3.1.0]hexane derivatives. This method tolerates substitutions at all positions, enabling diverse bicyclic structures. Stereospecificity is observed: cis-olefins yield cis-cyclopropanes, and trans-olefins produce trans-cyclopropanes .
- Bronsted acid catalysis : Propargylic alcohols react with allylsilanes via acid-catalyzed substitution to form 1,5-enynes, which can be cyclized in a one-pot process to bicyclo[3.1.0]hexanes. This approach is air- and moisture-tolerant, making it practical for lab-scale synthesis .
Q. How is the molecular structure of bicyclo[3.1.0]hexane derivatives confirmed experimentally?
- Gas electron diffraction (GED) and quantum-chemical calculations : These techniques reveal equilibrium geometries and conformations. For 1,5-diazabicyclo[3.1.0]hexane, GED confirmed a boat conformation (Cs symmetry) stabilized by n(N)→σ*(C-C) anomeric effects. MP2 calculations ruled out chair and twist conformers as energetically unfavorable .
- X-ray crystallography : Used to resolve crystal structures, such as N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide, which adopts a flattened boat conformation .
Q. What analytical methods are used to assess stereochemical outcomes in bicyclo[3.1.0]hexane synthesis?
- Chirality transfer analysis : Enantioenriched 1,5-enynes undergo gold(I)-catalyzed cycloisomerization with >95% chirality retention. Stereochemical fidelity is verified via polarimetry, NMR (NOESY), and chiral HPLC .
- Comparative crystallography : Torsional angles (e.g., N5N1C2C3) are compared across derivatives to identify conformational distortions caused by substituents .
Advanced Research Questions
Q. How do reaction mechanisms differ between gold(I)-catalyzed and electrochemical syntheses of bicyclo[3.1.0]hexanes?
- Gold(I) catalysis : Proceeds via cyclopropanation through carbene intermediates, with tandem cycloisomerization-ring enlargement enabling tricyclic systems. Mechanistic studies suggest π-activation of alkynes followed by cyclization .
- Electrochemical oxidation : Indirect electrolysis of 6-methyl-1,5-diazacyclohexane in aqueous acetonitrile with NaCl yields bicyclic products (25% yield). Challenges include oligomerization side reactions, requiring optimization of current density and electrolyte composition .
Q. What strategies resolve contradictions in conformational data for bicyclo[3.1.0]hexane derivatives?
- Hybrid computational-experimental approaches : For 6,6′-dimethyl derivatives, Monte Carlo simulations combined with GED reconcile discrepancies in torsional angles. Repulsion between methyl groups and hydrogen atoms flattens the 5-membered ring, validated by QC calculations .
Q. How does substituent electronic effects influence reactivity in ring transformations?
- Arylketene reactions : 1,5-Diazabicyclo[3.1.0]hexanes react with arylketenes to form pyrazolidines (low temp) or bicyclo[3.3.0]octanones (high temp). Electron-withdrawing groups on ketenes favor bicyclic products via nucleophilic attack at the ketene carbonyl .
Q. What methodologies optimize enantioselective synthesis of bicyclo[3.1.0]hexanes?
- Chiral auxiliaries : Enantioenriched 1,5-enynes synthesized using Evans oxazolidinones or Sharpless epoxidation enable chirality transfer during cycloisomerization .
- Asymmetric catalysis : Palladium-catalyzed cyclopropanation of N-tosylhydrazones with internal alkenes achieves high diastereoselectivity (dr >20:1), though enantioselective variants require further development .
Q. How are bicyclo[3.1.0]hexanes applied in drug discovery and materials science?
- Nucleoside analogs : Oxabicyclo[3.1.0]hexane scaffolds lock ribose in North conformations, enhancing antiviral activity. Synthetic routes involve reshuffling cyclopropane bonds and optimizing glycosylation .
- Hypergolic propellants : 1,5-Diazabicyclo[3.1.0]hexane derivatives exhibit rapid ignition with nitric acid, attributed to high nitrogen content and strain energy. Structure-activity studies correlate ignition delay with substituent electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
